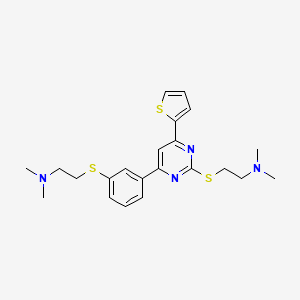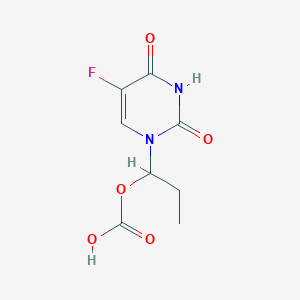
1-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propyl hydrogen carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propyl hydrogen carbonate is a chemical compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and a propyl hydrogen carbonate group attached to the nitrogen atom at the 1-position
Métodos De Preparación
The synthesis of 1-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propyl hydrogen carbonate can be achieved through several methods. One efficient method involves the use of a twin screw extruder, which allows the reaction to be carried out without a catalyst or solvent . This method is advantageous as it can be executed as a continuous process and is easy to scale up. Another method involves the cesium carbonate-promoted direct condensation of 1-aryl-2-propanone with 1,1′-(arylmethylene)diurea . This reaction proceeds efficiently in the presence of cesium carbonate, yielding the desired product in moderate to good yields with wide substrate scope and good functional group tolerance.
Análisis De Reacciones Químicas
1-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propyl hydrogen carbonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propyl hydrogen carbonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propyl hydrogen carbonate involves its interaction with specific molecular targets and pathways. The fluorine atom at the 5-position enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The propyl hydrogen carbonate group plays a role in modulating the compound’s solubility and stability, further influencing its activity.
Comparación Con Compuestos Similares
1-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propyl hydrogen carbonate can be compared with other similar compounds, such as:
3,4-Dihydropyrimidin-2(1H)-ones: These compounds share a similar core structure but lack the fluorine atom and propyl hydrogen carbonate group, resulting in different chemical and biological properties.
Fluorinated Pyrimidines: Compounds with fluorine atoms at different positions on the pyrimidine ring exhibit varying degrees of biological activity and stability.
Propyl Carbonates: These compounds contain the propyl hydrogen carbonate group but differ in the rest of their structure, leading to distinct applications and reactivity.
Propiedades
Fórmula molecular |
C8H9FN2O5 |
|---|---|
Peso molecular |
232.17 g/mol |
Nombre IUPAC |
1-(5-fluoro-2,4-dioxopyrimidin-1-yl)propyl hydrogen carbonate |
InChI |
InChI=1S/C8H9FN2O5/c1-2-5(16-8(14)15)11-3-4(9)6(12)10-7(11)13/h3,5H,2H2,1H3,(H,14,15)(H,10,12,13) |
Clave InChI |
CUFBQYYOIDYFOT-UHFFFAOYSA-N |
SMILES canónico |
CCC(N1C=C(C(=O)NC1=O)F)OC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


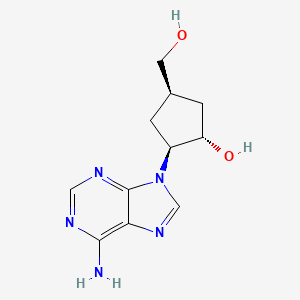

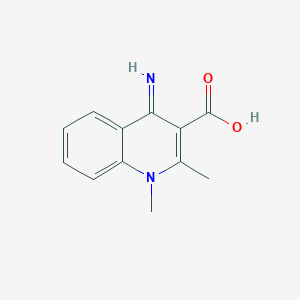

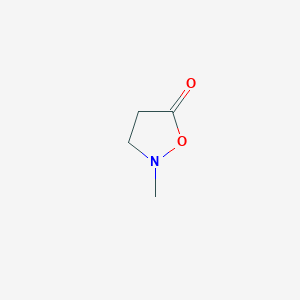
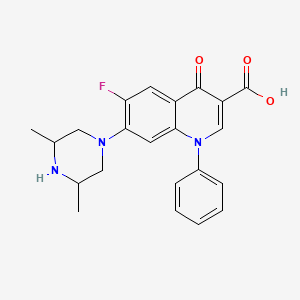



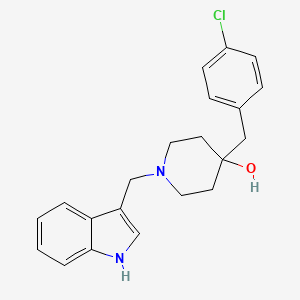
![Furo[3,4-b]furan](/img/structure/B12916448.png)

